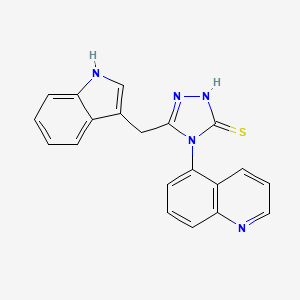![molecular formula C27H17F2N3O B11050283 (1S,2R,3aR)-2-(2-fluorophenyl)-1-[(4-fluorophenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11050283.png)
(1S,2R,3aR)-2-(2-fluorophenyl)-1-[(4-fluorophenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1S,2R,3aR)-2-(2-fluorophenyl)-1-[(4-fluorophenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile is a complex organic molecule characterized by its unique structural features It contains a dihydropyrroloquinoline core, substituted with fluorophenyl groups and dicarbonitrile functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3aR)-2-(2-fluorophenyl)-1-[(4-fluorophenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Dihydropyrroloquinoline Core: This step often involves the cyclization of a suitable precursor, such as an aniline derivative, with a diketone under acidic or basic conditions.
Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions, where fluorine atoms are substituted with nucleophiles.
Addition of Dicarbonitrile Functionalities: The dicarbonitrile groups are typically added through reactions involving nitrile-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyrroloquinoline core, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl and nitrile groups, potentially converting them to alcohols and amines, respectively.
Substitution: The fluorophenyl groups can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound’s potential bioactivity is of interest. It may be studied for its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.
Medicine
The compound’s structural features suggest potential applications in medicinal chemistry. It could be investigated for its pharmacological properties, including its ability to interact with specific molecular targets involved in diseases.
Industry
In industry, the compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. It could also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which (1S,2R,3aR)-2-(2-fluorophenyl)-1-[(4-fluorophenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R,3aR)-2-(2-chlorophenyl)-1-[(4-chlorophenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile
- (1S,2R,3aR)-2-(2-bromophenyl)-1-[(4-bromophenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile
Uniqueness
The uniqueness of (1S,2R,3aR)-2-(2-fluorophenyl)-1-[(4-fluorophenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile lies in its specific substitution pattern with fluorophenyl groups and dicarbonitrile functionalities. These features confer distinct chemical properties, such as increased stability, reactivity, and potential bioactivity, compared to its analogs with different substituents.
properties
Molecular Formula |
C27H17F2N3O |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
(1S,2R,3aR)-1-(4-fluorobenzoyl)-2-(2-fluorophenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |
InChI |
InChI=1S/C27H17F2N3O/c28-19-12-9-18(10-13-19)26(33)25-24(20-6-2-3-7-21(20)29)27(15-30,16-31)23-14-11-17-5-1-4-8-22(17)32(23)25/h1-14,23-25H/t23-,24-,25+/m1/s1 |
InChI Key |
GJHMSCUNAQONKE-SDHSZQHLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C[C@H]3N2[C@@H]([C@H](C3(C#N)C#N)C4=CC=CC=C4F)C(=O)C5=CC=C(C=C5)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3N2C(C(C3(C#N)C#N)C4=CC=CC=C4F)C(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-diamino-5-(4-ethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11050201.png)
![6-(4-Chloro-2-fluorophenyl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050205.png)
![2-Furancarboxamide, N-(6-bromo-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)-](/img/structure/B11050209.png)
![N-[5-(7-methoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B11050218.png)
![N-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-ylmethyl)-3,4-dimethoxy-N-methylbenzenesulfonamide](/img/structure/B11050224.png)
![Ethyl 4-[({4-[2-(2-fluorophenyl)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B11050236.png)
![3-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B11050241.png)
![2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11050243.png)
![(2E)-3-[(2,5-dimethyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one](/img/structure/B11050249.png)
![N-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11050261.png)
![3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11050267.png)
![3-(2,5-Dichlorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050268.png)

![N-acetyl-N-[13-(methoxymethyl)-11-methyl-4-(2-methylpropyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl]acetamide](/img/structure/B11050274.png)